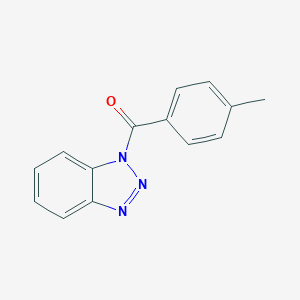

1-(4-甲基苯甲酰)-1H-苯并三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Methylbenzoyl)-1H-benzotriazole, also known as 1-(4-Methylbenzoyl)-1H-benzotriazole, is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Methylbenzoyl)-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylbenzoyl)-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境监测和存在

- 河流中出现: 1H-苯并三唑及其甲基化衍生物(如 4-甲基-1H-苯并三唑)由于在各种应用中用作缓蚀剂,因此经常在河流中被检测到。已在德国的美因河、亨斯特巴赫河和赫格巴赫河等河流中观察到显着浓度,表明其广泛存在于环境中 (Kiss 和 Fries,2009)。

生物降解和环境归趋

- 废水中的生物降解: 苯并三唑衍生物,包括 4-甲基-1H-苯并三唑,在常规废水处理中会部分持久。它们的降解途径涉及各种转化产物,这些产物已在废水流出物中得到鉴定 (Huntscha 等人,2014)。

检测分析方法

- 从土壤中提取: 已开发出从土壤样品中提取苯并三唑化合物(包括 1H-苯并三唑)的方法。这证明了这些化合物的环境持久性和潜在毒性 (Speltini 等人,2016)。

- 水分析技术: 液相色谱-电喷雾质谱等先进技术用于分析水中的极性 1H-苯并三唑,突出了监测水生环境中这些化合物的重要性 (LeerdamvanJ. 等人,2009)。

毒性研究

- 对水生生物的毒性: 对苯并三唑衍生物(包括 4-甲基-1H-苯并三唑)的研究表明,对细菌、鱼类和水蚤等水生生物具有不同程度的毒性。这强调了这些化学物质的生态影响 (Pillard 等人,2001)。

在废水处理中的应用

- 在生物膜反应器中去除: 混合移动床生物膜反应器系统已有效地从市政废水中去除了苯并三唑,证明了它们在减轻这些化合物对环境影响方面的潜力 (Mazioti 等人,2017)。

光解和化学归趋

- 阳光光解: 在模拟阳光下对苯并三唑(包括 4-甲基-1H-苯并三唑)的光化学归趋的研究表明,光解是这些化合物在天然水体中相关降解过程 (Weidauer 等人,2016)。

人体暴露分析

- 在人尿中检测: 在多个国家的尿液样本中检测到苯并三唑衍生物表明人类普遍接触这些化学物质,引发了对其潜在健康影响的担忧 (Asimakopoulos 等人,2013)。

作用机制

Target of Action

Similar compounds such as n-(4-methylbenzoyl)-4-benzylpiperidine have been found to target the enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria .

Mode of Action

Based on the target of similar compounds, it can be hypothesized that it might inhibit the enoyl- [acyl-carrier-protein] reductase [nadh], thereby disrupting the fatty acid synthesis pathway in mycobacterium tuberculosis .

Biochemical Pathways

Similar compounds have been found to affect the fatty acid synthesis pathway in mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], these compounds prevent the formation of the meromycolate chain, which serves as the precursor for final mycolic acids .

Result of Action

Based on the action of similar compounds, it can be hypothesized that it might lead to the disruption of the fatty acid synthesis pathway in mycobacterium tuberculosis, thereby inhibiting the growth of the bacteria .

生化分析

Biochemical Properties

It is known that benzotriazole derivatives can interact with various enzymes and proteins

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects .

Transport and Distribution

Future studies could explore potential interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .

属性

IUPAC Name |

benzotriazol-1-yl-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYAUIFNAMODDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356607 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59046-28-5 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)